
Manganese chlorideoxide (MnClO3) (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese chlorideoxide (MnClO3) (9CI) is a chemical compound with the molecular formula ClMnO3. It is a manganese-based compound that has garnered interest due to its unique properties and potential applications in various fields. Manganese is an essential transition metal found in the Earth’s crust and is known for its diverse oxidation states, which contribute to the compound’s reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Manganese chlorideoxide can be synthesized through the reaction of manganese(II) sulfate with barium chlorate. The process involves removing water by boiling under vacuum conditions, followed by cooling to -80°C to obtain a pink solid. The solid is then cleaned with liquid nitrogen and potassium hydroxide to remove decomposition products .
Industrial Production Methods
Industrial production of manganese chlorideoxide typically involves the use of manganese sulfate and chlorate salts. The reaction conditions are carefully controlled to ensure the stability of the compound, as it is known to be unstable even in dilute solutions. The compound is usually handled at low temperatures to prevent decomposition.
Analyse Chemischer Reaktionen
Types of Reactions
Manganese chlorideoxide undergoes various types of chemical reactions, including:
Oxidation: Manganese in the compound can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states of manganese.
Substitution: Chlorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as hydrogen gas and sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine gas or bromine.
Major Products Formed
Oxidation: Higher oxidation states of manganese, such as manganese dioxide (MnO2).
Reduction: Lower oxidation states of manganese, such as manganese(II) chloride (MnCl2).
Substitution: Compounds with substituted halogens or functional groups.
Wissenschaftliche Forschungsanwendungen
Manganese chlorideoxide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential role in biological systems and enzymatic reactions.
Medicine: Investigated for its potential therapeutic effects and as a contrast agent in imaging techniques.
Industry: Utilized in the production of manganese-based materials and as a catalyst in industrial processes
Wirkmechanismus
The mechanism of action of manganese chlorideoxide involves its ability to undergo redox reactions, which can influence various molecular targets and pathways. In biological systems, manganese can act as a cofactor for enzymes, facilitating enzymatic reactions. The compound’s reactivity is attributed to the multiple oxidation states of manganese, which allow it to participate in electron transfer processes and catalytic cycles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Manganese(II) chloride (MnCl2): A stable manganese compound with similar reactivity but different oxidation state.
Manganese(III) chloride (MnCl3):
Manganese(II) chlorate (Mn(ClO3)2): An unstable compound with similar chlorate groups but different manganese oxidation state
Uniqueness
Manganese chlorideoxide is unique due to its specific oxidation state and the presence of both chloride and oxide groups
Eigenschaften
Molekularformel |
ClMnO3-7 |
|---|---|
Molekulargewicht |
138.39 g/mol |
IUPAC-Name |
manganese;oxygen(2-);chloride |
InChI |
InChI=1S/ClH.Mn.3O/h1H;;;;/q;;3*-2/p-1 |
InChI-Schlüssel |
ILAJITVPELNHPG-UHFFFAOYSA-M |
Kanonische SMILES |
[O-2].[O-2].[O-2].[Cl-].[Mn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B13818008.png)
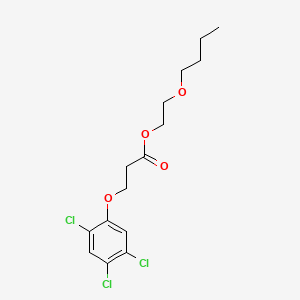
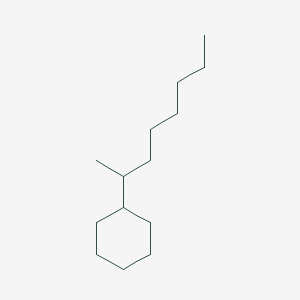
![Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13818019.png)
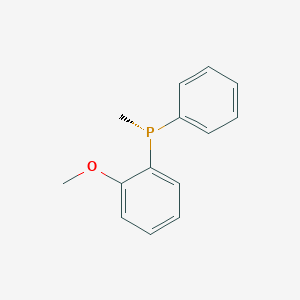
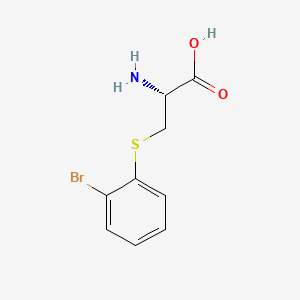
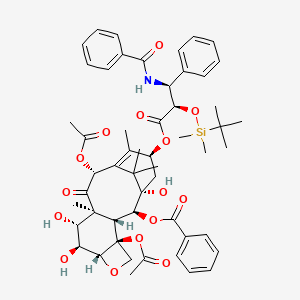

![(2S)-N-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-ethylpyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B13818062.png)
![[2-[(1S,2S,10S,11R,13S,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate](/img/structure/B13818065.png)
![[(1Z)-2-chloro-1-hepten-1-yl]arsonic acid](/img/structure/B13818066.png)
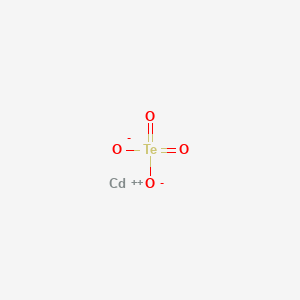
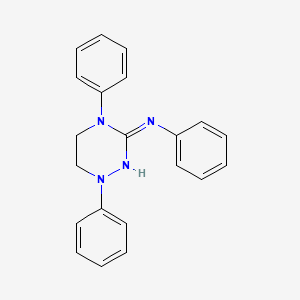
![[1,1-Biphenyl]-2-ol,3,5-dimethyl-](/img/structure/B13818085.png)
